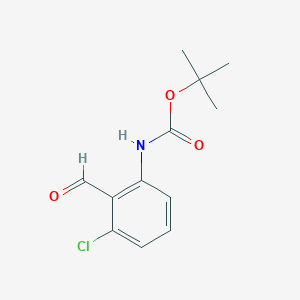

3-クロロ-2-ホルミルフェニルカルバミン酸tert-ブチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Tert-butyl 3-chloro-2-formylphenylcarbamate" is not directly studied in the provided papers. However, there are several related compounds that have been investigated, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, tert-butyl phenylcarbamates and their derivatives have been synthesized and analyzed for various applications, including as intermediates in organic synthesis and as subjects for kinetic resolution .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves the reaction of tert-butyl N-hydroxycarbamate with other chemical entities. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Similarly, tert-butyl N-(thiophen-2yl)carbamate was synthesized and its vibrational frequencies were studied, indicating the versatility of tert-butyl carbamates in chemical synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been analyzed using various spectroscopic methods and theoretical calculations. For instance, the molecular structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate was studied, revealing strong interactions between the sulfonyl group and the thiadiazole ring . Additionally, computational methods such as DFT and M06-2X have been employed to calculate optimized geometric parameters and vibrational frequencies of tert-butyl N-(thiophen-2yl)carbamate, providing detailed insights into the molecular structure .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, for example, was achieved using lipase-catalyzed transesterification, leading to optically pure enantiomers . O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacted with lithium powder and various electrophiles to yield functionalized carbamates, demonstrating the reactivity of tert-butyl carbamate derivatives in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be inferred from studies on similar compounds. For instance, the vibrational frequencies and molecular energies of tert-butyl N-(thiophen-2yl)carbamate were determined using FT-IR and computational methods, which are important for understanding the reactivity and stability of these compounds . The analysis of terbacil, a related compound, by electron capture gas chromatography indicates the potential for tert-butyl carbamate derivatives to be analyzed using advanced chromatographic techniques .

科学的研究の応用

- ネオヘキシルクロリドは、香料化合物であり、3-クロロ-2-ホルミルフェニルカルバミン酸tert-ブチルから合成することができます . フレーバーと香料の化学者は、その反応性と臭気特性を研究します。香りの生成におけるその役割を理解することで、消費者製品における感覚体験を向上させることができます。

フレーバーと香料の化学

Safety and Hazards

特性

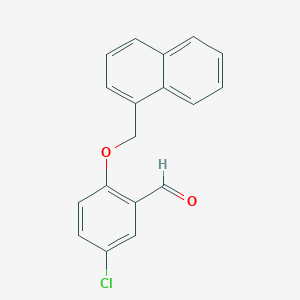

IUPAC Name |

tert-butyl N-(3-chloro-2-formylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13)8(10)7-15/h4-7H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTBSMIZMVPBRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)

![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2502603.png)

![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2502605.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2502609.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2502611.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)

![3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2502615.png)